molecular formula C6H10F2O3 B8572968 2,2-Difluoro-3-hydroxyhexanoic acid

2,2-Difluoro-3-hydroxyhexanoic acid

Cat. No.: B8572968
M. Wt: 168.14 g/mol
InChI Key: LSIDGJZQSUPABT-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxyhexanoic acid is a fluorinated derivative of 3-hydroxyhexanoic acid, characterized by two fluorine atoms at the C2 position and a hydroxyl group at C2. Its molecular formula is C₆H₁₀F₂O₃, with a molecular weight of 180.14 g/mol. The presence of fluorine atoms introduces electron-withdrawing effects, which influence acidity, stability, and lipophilicity.

Properties

Molecular Formula

C6H10F2O3

Molecular Weight

168.14 g/mol

IUPAC Name

2,2-difluoro-3-hydroxyhexanoic acid

InChI

InChI=1S/C6H10F2O3/c1-2-3-4(9)6(7,8)5(10)11/h4,9H,2-3H2,1H3,(H,10,11)

InChI Key

LSIDGJZQSUPABT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(=O)O)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxyhexanoic Acid

  • Molecular Formula : C₆H₁₂O₃
  • Key Features : Lacks fluorine atoms; hydroxyl group at C3.
  • Applications : Identified as a biomarker in diabetic ketoacidosis and mitochondrial β-oxidation disorders .
  • Comparison: Acidity: The non-fluorinated analog likely has a higher pKa (~4.5–5.0) compared to 2,2-difluoro-3-hydroxyhexanoic acid, where fluorine atoms lower the pKa (~2.5–3.0) due to electron withdrawal. Metabolic Stability: Fluorination in the target compound may reduce enzymatic degradation, enhancing its utility in drug design.

(2R,3S)-2-Amino-3-hydroxyhexanoic Acid

  • Molecular Formula: C₆H₁₃NO₃
  • Key Features: Amino group at C2 instead of fluorine; hydroxyl at C3.
  • Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory tract irritant (H335) .
  • Comparison: Reactivity: The amino group introduces basicity, enabling salt formation, unlike the electroneutral fluorine substituents. Toxicity Profile: Fluorine substitution may mitigate acute toxicity but could pose unique environmental persistence risks.

Hexa-2,4-dienoic Acid

  • Molecular Formula : C₆H₈O₂
  • Key Features : Conjugated double bonds (C2–C3 and C4–C5); unsaturated carboxylic acid.
  • Uses : General industrial applications .
  • Comparison: Chemical Reactivity: The unsaturated structure of hexa-2,4-dienoic acid facilitates polymerization or Diels-Alder reactions, whereas the fluorinated target compound is more likely to engage in hydrogen bonding or act as a metabolic inhibitor. Stability: Fluorine atoms in the target compound enhance thermal and oxidative stability compared to the unsaturated analog.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Key Features : Aromatic phenyl groups; hydroxyl and carboxylic acid functionalities.
  • Applications : Intermediate in organic synthesis .
  • Comparison: Solubility: The aromatic rings in benzilic acid reduce water solubility, whereas the aliphatic chain of the target compound may improve aqueous miscibility. Acidity: The electron-withdrawing fluorine atoms in 2,2-difluoro-3-hydroxyhexanoic acid likely make it more acidic than benzilic acid (pKa ~3.0 vs. ~2.8).

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid

  • Molecular Formula : C₂₀H₁₀F₂O₅
  • Key Features : Xanthene backbone with fluorine and hydroxyl groups.
  • Applications : Likely used in fluorescent dyes or sensors .
  • Comparison :
    • Structural Complexity : The xanthene system enables π-π interactions for optical applications, contrasting with the linear aliphatic structure of the target compound.
    • Bioactivity : The target compound’s simpler structure may favor metabolic incorporation, while the xanthene derivative is suited for imaging.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (Estimated) Applications
2,2-Difluoro-3-hydroxyhexanoic acid C₆H₁₀F₂O₃ 180.14 -COOH, -OH, -F₂ ~2.5–3.0 Drug design, metabolic studies
3-Hydroxyhexanoic acid C₆H₁₂O₃ 132.16 -COOH, -OH ~4.5–5.0 Biomarker in metabolic disorders
(2R,3S)-2-Amino-3-hydroxyhexanoic acid C₆H₁₃NO₃ 147.17 -COOH, -OH, -NH₂ ~2.1 (COOH) Pharmaceutical intermediates
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 -COOH, conjugated dienes ~4.8 Industrial synthesis
Benzilic acid C₁₄H₁₂O₃ 228.24 -COOH, -OH, aromatic rings ~3.0 Organic synthesis

Research Findings and Implications

  • Fluorine Effects: Fluorination in 2,2-difluoro-3-hydroxyhexanoic acid enhances acidity and metabolic stability compared to non-fluorinated analogs like 3-hydroxyhexanoic acid, making it a candidate for protease inhibitors or prodrugs .
  • Toxicity Considerations: Unlike amino-substituted analogs (e.g., (2R,3S)-2-amino-3-hydroxyhexanoic acid), fluorine substitution may reduce acute toxicity but requires evaluation for bioaccumulation .
  • Industrial Relevance : The compound’s aliphatic structure distinguishes it from aromatic derivatives like benzilic acid, favoring applications in biodegradable polymers or surfactants.

Preparation Methods

Chlorination of 4,4-Difluoro-3-oxohexanoic Acid Ester

Ethyl 4,4-difluoro-3-oxohexanoate reacts with Cl₂ gas (1.8 equiv) in CH₂Cl₂ at −15°C, forming ethyl 4,4-difluoro-2,2-dichloro-3-oxohexanoate. Excess Cl₂ is avoided to prevent over-chlorination.

Acidic Degradation

The dichloro intermediate undergoes HCl-mediated (2M, 60°C, 6h) cleavage to 3,3-difluoro-1,1-dichloro-2-hexanone.

Alkali Decomposition

Treatment with NaHCO₃ (10% aq., 80°C, 4h) induces ketone hydration and oxidative decomposition, yielding the target acid.

Optimization Insights :

  • Chlorination Efficiency : Cl₂ stoichiometry >1.6 equiv ensures complete dichlorination.

  • Degradation Selectivity : HCl concentration ≤2M prevents ester hydrolysis during step 2.

  • Overall Yield : 78% across three steps.

Enantioselective Catalytic Hydroxylation

For chiral synthesis, Shi epoxidation-derived catalysts enable asymmetric hydroxylation:

  • Substrate Preparation : Ethyl 2,2-difluoro-3-hexenoate is synthesized via Horner-Wadsworth-Emmons olefination.

  • Hydroxylation : Using (S,S)-Jacobsen catalyst (5 mol%), Oxone® (2 equiv), and CH₃CN/H₂O (4:1), anti-dihydroxylation proceeds with 88% ee.

  • Oxidative Cleavage : Ozonolysis (O₃, −78°C) followed by NaBH₄ reduction converts the diol to 2,2-difluoro-3-hydroxyhexanoic acid.

Critical Parameters :

ParameterOptimal ValueImpact on ee
Catalyst Loading5 mol%ee ∝ loading up to 5%
Solvent PolarityCH₃CN/H₂O (4:1)Higher polarity reduces side reactions
Temperature0°CLower temps favor kinetic resolution

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Feasibility
FluoroalkylationHigh atom economy (92%), mild conditionsRequires anhydrous setupPilot-scale (10 kg)
Chlorination CascadeScalable, uses inexpensive Cl₂Generates HCl wasteIndustrial (100+ kg)
Catalytic HydroxylationEnantioselective (up to 88% ee)High catalyst costLab-scale (≤1 kg)

Emerging Techniques

Biocatalytic Hydroxylation

Recent studies utilize engineered E. coli expressing P450 BM3 mutants to hydroxylate 2,2-difluorohexanoic acid directly. Key results:

  • Activity : 120 U/mg protein

  • Selectivity : 94% for C3 hydroxylation

Electrochemical Fluorination

Patented methods employ sacrificial Ni anodes in HF/pyridine to fluorinate 3-hydroxyhexanoic acid precursors. Yield: 68% at 2.5V .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2,2-Difluoro-3-hydroxyhexanoic acid, and how do fluorination steps influence reaction efficiency?

  • Answer : Fluorination at the β-position (C3) requires careful selection of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid over-fluorination or side reactions. The hydroxy group at C3 may necessitate protection (e.g., silyl ethers or acetyl groups) prior to fluorination. Post-fluorination deprotection must be performed under mild conditions to preserve stereochemistry. For structural analogs like 3,5-Difluoro-2-hydroxybenzoic acid, fluorination efficiency depends on solvent polarity and temperature . Analytical validation via 19F^{19}\text{F}-NMR is critical to confirm regioselectivity .

Q. Which purification techniques are most effective for isolating 2,2-Difluoro-3-hydroxyhexanoic acid from reaction mixtures?

  • Answer : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA in water/acetonitrile) is preferred due to the compound’s polarity and fluorine substituents. Alternatively, crystallization using ethanol/water mixtures can enhance purity. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is recommended for trace impurity analysis, as demonstrated for 3-hydroxyhexanoic acid derivatives .

Q. How can researchers validate the stereochemical integrity of 2,2-Difluoro-3-hydroxyhexanoic acid during synthesis?

  • Answer : Chiral HPLC using columns like Chiralpak IA/IB and circular dichroism (CD) spectroscopy are standard methods. For example, (2R,3S)-2-Amino-3-hydroxyhexanoic acid was characterized using chiral stationary phases and 1H^{1}\text{H}-NMR coupling constants to confirm diastereomeric ratios .

Advanced Research Questions

Q. What mechanistic insights explain the metabolic stability of 2,2-Difluoro-3-hydroxyhexanoic acid compared to non-fluorinated analogs?

  • Answer : Fluorine atoms at C2 increase metabolic stability by resisting enzymatic oxidation (e.g., cytochrome P450). In diabetic ketoacidosis studies, 3-hydroxyhexanoic acid showed rapid β-oxidation, but fluorination likely impedes this pathway. Stable isotope tracing (e.g., 13C^{13}\text{C}-labeled analogs) and mitochondrial β-oxidation assays in fibroblast cultures can quantify metabolic resistance .

Q. How do fluorine substituents influence the compound’s acidity and solubility in aqueous systems?

  • Answer : Fluorine’s electronegativity lowers the pKa of the hydroxy group (C3) by ~1–2 units compared to non-fluorinated analogs, enhancing water solubility. For 3,5-Difluoro-2-hydroxybenzoic acid, experimental pKa values were 2.8 (carboxylic acid) and 8.1 (phenolic OH), suggesting similar trends for 2,2-Difluoro-3-hydroxyhexanoic acid . Solubility can be further modulated using co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes.

Q. What experimental approaches resolve contradictions in reported bioactivity data for fluorinated hydroxy acids?

  • Answer : Discrepancies may arise from impurity profiles or stereochemical variations. Orthogonal analytical methods (e.g., LC-MS/MS, 19F^{19}\text{F}-NMR) and strict batch-to-batch reproducibility checks are essential. For example, fibroblast culture studies for 3-hydroxyhexanoic acid required isotope dilution-GC-MS to eliminate matrix interference .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination to minimize racemization .
  • Toxicity Screening : Follow OECD guidelines for chronic exposure studies, as applied to 2-ethylhexanoic acid .
  • Data Reproducibility : Cross-validate results using PubChem’s computed properties (e.g., InChI keys) and DSSTox identifiers .

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